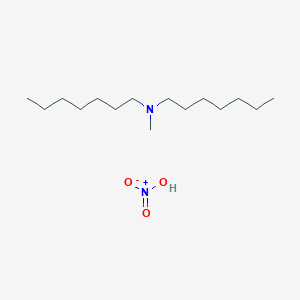
1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane is an organic compound with a unique structure that includes a cyclopropane ring substituted with a vinyl group and a 2-methyl-1-propenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclopropanation of an alkene using a carbene precursor. The reaction conditions often include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated cyclopropane derivatives.
Substitution: The vinyl and propenylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated cyclopropane derivatives.
Scientific Research Applications
1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The vinyl and propenylidene groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane, trimethyl(2-methyl-1-propenylidene)
- 1-(2-Methyl-1-propenylidene)octahydrodicyclopropa[cd,gh]pentalene
- Benzene, 1,1’-(2-methyl-1-propenylidene)bis-
Uniqueness
1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
59055-15-1 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1-4-8-6-9(8)5-7(2)3/h4,8H,1,6H2,2-3H3 |
InChI Key |
NUGVTANYWYKSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C1CC1C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)

![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)


![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)



![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)



